molecular formula C13H18O9 B12846307 1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose

1,2,3,5-Tetra-O-acetyl-b-L-xylofuranose

Cat. No.: B12846307
M. Wt: 318.28 g/mol
InChI Key: IHNHAHWGVLXCCI-RNJOBUHISA-N
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Description

Significance of Protected Sugars in Synthetic Carbohydrate Chemistry

Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, posing a significant challenge for regioselective chemical transformations. Protected sugars, like acetylated derivatives, are indispensable tools to overcome this hurdle. By temporarily blocking the hydroxyl groups, chemists can direct reactions to a specific site on the sugar backbone. The acetyl groups in 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose serve this purpose, preventing unwanted side reactions and enabling precise chemical modifications. Furthermore, these protecting groups can be removed under specific conditions to liberate the hydroxyl groups for subsequent reactions.

Stereochemical Considerations and Anomeric Forms of Xylofuranose (B8766934) Derivatives

The furanose form of xylose exists as a five-membered ring. The formation of this cyclic hemiacetal from the open-chain aldehyde form creates a new stereocenter at the anomeric carbon (C-1). This results in two possible diastereomers, designated as α and β anomers. In the case of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, the "β" designation indicates that the acetate (B1210297) group at the anomeric C-1 position is cis to the hydroxymethyl group at C-4. The "L" configuration specifies the absolute stereochemistry of the chiral centers in the sugar ring. Controlling the stereochemistry at the anomeric center is a critical aspect of glycosylation reactions, as the α or β linkage profoundly influences the biological activity of the resulting oligosaccharide or nucleoside.

Historical Context of Acetylated Xylofuranoses in Organic Synthesis

The study of acetylated sugars dates back to the early days of carbohydrate chemistry. Early research focused on the D-isomers of sugars due to their natural abundance. For instance, the synthesis of purine (B94841) nucleosides using 1,2,3,5-Tetra-acetyl-D-xylofuranose was explored in the mid-20th century. rsc.org These foundational studies on D-xylofuranose derivatives paved the way for the later synthesis and utilization of their L-enantiomers. The development of efficient methods for the synthesis of L-xylose and its derivatives, often from more common sugars like D-gluconolactone, has been a significant area of research, expanding the toolbox for synthetic chemists.

Role as a Precursor in Glycoscience and Nucleoside Chemistry

Fully protected sugars like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose are valuable precursors in the synthesis of a wide range of biologically important molecules. In glycoscience, it can serve as a glycosyl donor, enabling the formation of β-L-xylofuranosidic linkages in synthetic oligosaccharides.

In the field of nucleoside chemistry, this compound is a key starting material for the synthesis of L-nucleoside analogues. L-nucleosides are unnatural enantiomers of natural nucleosides and have garnered significant attention for their potent antiviral and anticancer activities. The L-configuration often imparts resistance to degradation by enzymes that metabolize natural D-nucleosides, leading to improved pharmacokinetic profiles. 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be coupled with various nucleobases to generate the corresponding L-xylofuranosyl nucleosides, which are then evaluated for their therapeutic potential. For instance, it is listed as a related compound in the analysis of Azacitidine, a chemotherapy drug. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose

PropertyValue
CAS Number 844877-56-1
Molecular Formula C₁₃H₁₈O₉
Molecular Weight 318.28 g/mol
Synonyms β-L-Xylofuranose, 1,2,3,5-tetraacetate; [(2S,3R,4S,5R)-3,4,5-Triacetyloxyoxolan-2-yl]methyl Acetate

Data sourced from multiple chemical suppliers. simsonpharma.com

Table 2: Spectroscopic Data of Acetylated Xylofuranose Derivatives

Type of DataDescription
¹H NMR In acetylated xylo-oligosaccharides, the signals for the acetyl groups typically appear around 2.2 ppm. The sugar ring protons resonate in the region between 3.0 and 5.3 ppm.
¹³C NMR For acetylated xylans, characteristic signals for the acetyl carbonyl carbons appear around 173-174 ppm, and the acetyl methyl carbons resonate at approximately 20-21 ppm. The ring carbons of the xylose units appear in the range of 60-100 ppm.

Properties

Molecular Formula

C13H18O9

Molecular Weight

318.28 g/mol

IUPAC Name

[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m0/s1

InChI Key

IHNHAHWGVLXCCI-RNJOBUHISA-N

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 1,2,3,5 Tetra O Acetyl β L Xylofuranose

Strategies for the Acetylation of L-Xylose Precursors

The acetylation of L-xylose is a fundamental step in the synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose. The primary goal is to introduce acetyl groups at all available hydroxyl positions. Common acetylating agents include acetic anhydride and acetyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate (B1210297), which acts as a catalyst and neutralizes the acid byproduct. researchgate.netarchivepp.com

Achieving regioselectivity and stereoselectivity is paramount in carbohydrate synthesis to obtain the desired isomer in high purity. While peracetylation aims to protect all hydroxyl groups, the stereochemical outcome at the anomeric carbon (C-1) is a key challenge. The formation of either the α or β anomer is influenced by the reaction conditions and the nature of the catalyst used. medsci.cn

Several strategies have been developed to favor the formation of the β-anomer. One common approach involves the use of specific catalysts that can direct the stereochemical outcome. For instance, the use of certain Lewis acids or bases can influence the transition state of the reaction, leading to a higher proportion of the β-isomer. Another technique involves the use of protecting groups on the L-xylose precursor to sterically hinder one face of the molecule, thereby promoting acetylation from the less hindered face to yield the desired anomer.

Recent research has also explored enzymatic and gas-phase acetylation methods to enhance regioselectivity. aalto.firesearchgate.net While enzymatic methods can offer high selectivity, they may be limited by substrate scope and reaction conditions. Gas-phase acetylation presents a sustainable alternative that can provide high regioselectivity for the primary hydroxyl group under controlled conditions. aalto.fi

The choice of solvent can significantly impact the solubility of the reactants and the reaction kinetics. Pyridine is a commonly used solvent as it also acts as a catalyst. nih.gov However, due to its toxicity and high boiling point, alternative solvents are being explored. Temperature control is also crucial; higher temperatures can lead to faster reaction rates but may also result in the formation of undesired byproducts and reduced stereoselectivity.

Table 1: Influence of Catalysts on Peracetylation of Carbohydrates

CatalystReagentSolventConditionsYieldReference
Pyridine/DMAPAcetic AnhydridePyridine12 hHigh nih.gov
In(OTf)₃Acetic AnhydrideNeat1 h, 0 °C to RT84% nih.gov
Molecular IodineAcetic AnhydrideSolvent-free-- researchgate.net
Zinc Acetate-Methanol50-55 °C, 2-6 hGood researchgate.net
MgO-MethanolReflux, 4-5 hGood archivepp.com

This table is interactive and can be sorted by clicking on the column headers.

Conversion Pathways from Related Furanose and Pyranose Intermediates

1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can also be synthesized from other related sugar intermediates. Monosaccharides exist in an equilibrium between their open-chain and cyclic forms, which can be either five-membered (furanose) or six-membered (pyranose) rings. masterorganicchemistry.comnist.gov This phenomenon, known as ring-chain tautomerism, allows for the interconversion between different cyclic forms. uomustansiriyah.edu.iq

A synthetic route might start from a more readily available pyranose precursor, which is then converted to the desired furanose form. This conversion can be achieved through a series of chemical transformations, including protection and deprotection steps, to manipulate the ring size. For example, a synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-α-D-xylopyranose started from D-xylose, which was first converted to 1,2-O-isopropylidene-α-D-xylofuranose. nih.gov This furanose intermediate was then further modified and acetylated to yield the final pyranose product. A similar strategy could be adapted for the synthesis of the L-xylofuranose target.

Deracemization and Chiral Synthesis Approaches

The synthesis of enantiomerically pure 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose relies on starting from the correct enantiomer of xylose, in this case, L-xylose. Chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials, is a common strategy in carbohydrate chemistry. sciencenet.cn L-xylose, although less common than D-xylose, is a naturally occurring sugar and can be used as a chiral precursor.

In cases where a racemic or enantiomerically impure starting material is used, deracemization or chiral resolution techniques would be necessary. These methods aim to separate the desired enantiomer from the undesired one. Enzymatic resolutions, for example, can be highly effective in selectively reacting with one enantiomer, allowing for the separation of the two. sciencenet.cn

Laboratory-Scale Purification Techniques for Peracylated Sugars

The purification of peracylated sugars like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a critical step to obtain a product of high purity. Due to the presence of the acetyl groups, these compounds are generally soluble in organic solvents and have lower polarity compared to their unprotected counterparts. mdpi.com This property makes them amenable to standard laboratory purification techniques.

Flash column chromatography is a widely used method for the purification of protected carbohydrates. teledynelabs.com Silica gel is a common stationary phase, and a mixture of solvents, such as ethyl acetate and hexane, is used as the mobile phase. The polarity of the solvent system can be adjusted to achieve optimal separation of the desired product from any impurities or other anomers.

Crystallization is another effective purification technique, particularly if the desired compound is a solid. mdpi.com The crude product can be dissolved in a suitable solvent and allowed to crystallize, often yielding a highly pure product. For instance, the pure β-anomer of 1,2,3,5-tetra-O-acetyl-L-ribofuranose was successfully obtained via recrystallization from diethyl ether. google.com

Chemical Reactivity and Transformative Potential of 1,2,3,5 Tetra O Acetyl β L Xylofuranose

Selective Deprotection Strategies for Acetyl Groups

The ability to selectively remove one or more acetyl groups from a fully protected sugar is a cornerstone of carbohydrate chemistry. This selective deprotection unveils reactive hydroxyl groups at specific positions, allowing for precise downstream modifications.

The four acetyl groups of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose are not chemically equivalent, a fact that can be exploited to achieve selective deprotection. The anomeric acetyl group at the C-1 position is particularly susceptible to cleavage due to the anomeric effect, making its selective removal a common and crucial first step in many synthetic pathways. ccsenet.org

Various methods have been developed for the regioselective 1-O-deacetylation of peracetylated sugars. researchgate.net One effective protocol involves the use of ammonium (B1175870) acetate (B1210297) in a suitable solvent system, such as dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) and methanol. researchgate.net This method provides a facile route to pyranosides and furanosides with a single free hydroxyl group at the anomeric position. researchgate.net Another reported catalyst for this transformation is triisopropyltin ethoxide, (i-Pr)3Sn(OEt), which has been shown to effectively and selectively remove the anomeric acetyl group from various peracetylated carbohydrates, including xylose. ccsenet.orgresearchgate.net

Chemoselective deacetylation, which involves removing acetyl groups in the presence of other, similar protecting groups like benzoates, is a more formidable challenge. nih.gov However, protocols using reagents like trimethylsilyl (B98337) iodide (Me3SI) in combination with an additive such as potassium permanganate (B83412) (KMnO4) have been developed. nih.gov These methods are notable for their mild, ambient reaction conditions and tolerance for a wide array of sensitive functional groups, making them valuable tools in complex total synthesis. nih.gov

Table 1: Selected Protocols for Selective Deacetylation of Acetylated Carbohydrates

Reagent SystemTarget SelectivityTypical ConditionsReference
Ammonium AcetateAnomeric (C-1)DMF or THF/Methanol researchgate.net
(i-Pr)3Sn(OEt)Anomeric (C-1)Not specified ccsenet.orgresearchgate.net
Me3SI / KMnO4Chemoselective (O-Ac vs. O-Bz)Methanol, Room Temperature nih.gov

The selective deacetylation of the anomeric position to generate 2,3,5-tri-O-acetyl-L-xylofuranose is a pivotal transformation that unlocks a variety of synthetic possibilities. The newly freed anomeric hydroxyl group serves as a versatile handle for numerous functional group interconversions.

For instance, the 1-O-hydroxy intermediate is the immediate precursor for the synthesis of glycosyl donors, which are essential for building larger carbohydrate structures. This intermediate can be converted into a more reactive leaving group, such as a glycosyl halide or a trichloroacetimidate (B1259523). ccsenet.orgnih.gov A common method involves treating the peracetylated sugar with hydrogen bromide (HBr) in acetic acid to directly form the glycosyl bromide. ccsenet.orgnih.gov Alternatively, the 1-O-deacetylated sugar can be reacted with trichloroacetonitrile (B146778) in the presence of a base to yield a trichloroacetimidate donor. researchgate.net

These activated glycosyl donors are then used in glycosylation reactions to form disaccharides and oligosaccharides. Beyond glycosylation, the selectively deacetylated intermediates can participate in other reactions, such as the synthesis of novel guanidino xylofuranose (B8766934) derivatives, which have been explored for their biological activities. chemrxiv.org Deacetylation is also a key step in synthetic sequences leading to compounds like 4-substituted-phenyl 1,5-dithio-D-xylopyranosides, which have shown antithrombotic activity. nih.gov

Glycosylation Reactions Utilizing 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose as a Glycosyl Donor

Glycosylation is the process of forming a glycosidic bond, which links a carbohydrate to another molecule. Using 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose as a glycosyl donor is fundamental to synthesizing xylofuranoside-containing structures, which are found in various natural products.

To be used as a glycosyl donor, the 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose must first be "activated" at the anomeric carbon. This typically involves replacing the C-1 acetyl group with a better leaving group. This transformation converts the stable, fully protected sugar into a reactive electrophile ready to be attacked by a nucleophilic acceptor (the glycosyl acceptor).

Common anomeric activation strategies include:

Glycosyl Halides: Treatment with agents like HBr in acetic acid converts the peracetylated sugar into a reactive glycosyl bromide. ccsenet.orgnih.gov These donors are often activated in the presence of a promoter, such as a silver or cadmium salt, to facilitate the glycosylation reaction. nih.gov

Glycosyl Trichloroacetimidates: The 1-O-deacetylated sugar can be converted into a trichloroacetimidate donor. These donors are highly reactive and are typically activated under acidic conditions, for example, with trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.netnih.gov

Thioglycosides: While not directly synthesized from the peracetate in one step, thioglycosides are another major class of glycosyl donors. acs.orgumsl.edu They offer a balance of stability for purification and sufficient reactivity for glycosylation under specific activation conditions. umsl.edu

Glycosyl Phosphates: These have emerged as versatile glycosylating agents that can be activated with TMSOTf to form a variety of glycosidic linkages. nih.govrsc.org

Once the activated donor is formed, it is reacted with a glycosyl acceptor, which has one or more free hydroxyl groups. The promoter facilitates the departure of the leaving group at the anomeric center, leading to the formation of an oxocarbenium ion-like transition state, which is then attacked by the hydroxyl group of the acceptor to form the glycosidic bond. nih.gov

A primary challenge in glycosylation is controlling the stereochemistry at the anomeric center to selectively form either an α (1,2-cis) or β (1,2-trans) linkage. The outcome is influenced by several factors, including the nature of the donor's C-2 protecting group, the solvent, the temperature, and the specific promoter used.

In the case of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, the acetyl group at the C-2 position plays a crucial role through neighboring group participation . nih.gov When the anomeric leaving group departs, the C-2 acetyl group can attack the resulting oxocarbenium ion from the α-face, forming a cyclic dioxolenium ion intermediate. The subsequent attack by the glycosyl acceptor can only occur from the opposite (β) face, leading exclusively to the formation of the 1,2-trans glycosidic linkage. nih.govrsc.org

Achieving the thermodynamically less stable 1,2-cis (in this case, α-L) linkage is significantly more challenging. acs.org It requires circumventing neighboring group participation. Strategies to achieve this include:

Using a non-participating protecting group at the C-2 position.

Employing conformationally constrained donors that bias the reaction towards a specific outcome. For xylofuranosides, using a rigid 2,3-O-xylylene protecting group on the donor has been shown to be highly effective in promoting the formation of the desired α-linkage. acs.org

Table 2: Influence of C-2 Protecting Group on Glycosylation Stereochemistry

C-2 Protecting GroupMechanismPredominant Product Stereochemistry
Acetyl (Participating)Neighboring Group Participation1,2-trans
Benzyl (Non-participating)SN2-like or SN1Mixture of α and β, solvent dependent
2,3-O-xylylene (Conformationally rigid)Steric hindrance and conformational bias1,2-cis (α)

The ability to control glycosylation reactions using activated xylofuranose donors enables the synthesis of complex and biologically important molecules. Xylofuranosides are components of various glycoconjugates, including those found in microorganisms. acs.orgbohrium.com

The synthesis of a target disaccharide involves the careful selection of a glycosyl donor, such as an activated form of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, and a suitably protected monosaccharide acceptor. For example, a xylofuranosyl donor can be coupled with an acceptor like 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose to form a disaccharide. acs.org

Building larger oligosaccharides often involves a modular or block synthesis approach. nih.gov In this strategy, disaccharide or trisaccharide building blocks are first synthesized and then coupled together. This requires orthogonal protecting group strategies, where different types of protecting groups (e.g., acetates, benzoates, silyl (B83357) ethers) are used, allowing for their selective removal at different stages of the synthesis without affecting others. nih.gov The development of efficient glycosylation methods, including automated glycan assembly, has accelerated the synthesis of complex oligosaccharides for biological studies. rsc.org

Modifications of the Xylofuranose Skeleton for Novel Scaffolds

The chemical architecture of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose offers multiple avenues for structural modification to generate novel and complex molecular frameworks. The acetyl protecting groups, while providing stability, can be selectively or fully manipulated to unmask reactive hydroxyl groups, which serve as handles for further functionalization. Moreover, the furanose ring itself can undergo transformations, leading to the creation of carbocyclic and heterocyclic scaffolds that mimic natural nucleosides but possess altered biological activities.

Research in this area has largely focused on the synthesis of L-nucleoside analogues, which are enantiomers of the naturally occurring D-nucleosides. This enantiomeric relationship can confer unique pharmacological properties, including increased resistance to enzymatic degradation and different target-binding profiles. While many synthetic routes to L-nucleoside analogues start from more common precursors like D-xylose or L-xylose itself, the principles of these transformations are directly applicable to the reactivity of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose.

A significant area of investigation involves the synthesis of L-2'-deoxy-2'-fluoro-4'-thionucleosides, which have demonstrated antiviral activities. nih.gov The synthesis of such molecules, while starting from D-xylose, involves the creation of key L-sugar intermediates that underscore the potential of the L-xylofuranose scaffold. nih.gov These synthetic strategies often involve the manipulation of stereocenters and the introduction of heteroatoms into the furanose ring, transformations that can be envisioned to start from a fully protected precursor like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose.

Furthermore, the development of guanidino xylofuranose derivatives as potential mimetics of nucleosides highlights another transformative pathway. chemrxiv.org These syntheses involve the conversion of an azido (B1232118) group at the C-5 position to a guanidino function, a modification that could be adapted to derivatives of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose after selective deacetylation and functional group interconversion at the C-5 position. chemrxiv.org

The table below summarizes key transformations that can be applied to the L-xylofuranose skeleton to generate novel scaffolds, based on established synthetic methodologies for related compounds.

Transformation Type Reagents and Conditions Resulting Scaffold Potential Application
GlycosylationLewis acids (e.g., SnCl₄, TMSOTf), Heterocyclic basesL-Nucleoside analoguesAntiviral, Anticancer agents
ThionationLawesson's reagent4'-ThionucleosidesAntiviral agents
FluorinationDAST, Deoxofluor2'-Fluoro or 3'-Fluoro nucleosidesAntiviral, Anticancer agents
Ring-opening/re-closureOxidative cleavage, reduction, cyclizationCarbocyclic nucleoside analoguesAntiviral, Anticancer agents
C-5 ModificationSelective deacetylation, oxidation, nucleophilic substitutionC-5 functionalized xylofuranose derivativesDiverse biological probes

The synthesis of cyclopropanated nucleoside analogues represents another innovative modification of the furanose scaffold. wgtn.ac.nz These conformationally restricted molecules are designed to be isosteric analogues of other biologically active compounds and can exhibit improved therapeutic properties. wgtn.ac.nz The synthetic strategies often involve the construction of the bicyclic system prior to the introduction of the nucleobase, a sequence that could be adapted to start from a suitably modified L-xylofuranose derivative. wgtn.ac.nz

Moreover, the synthesis of C-arylnucleoside analogues, where the nucleobase is connected to the anomeric carbon via a C-C bond, offers another dimension of structural diversity. mdpi.com These compounds often exhibit unique biological activities due to the increased stability of the C-glycosidic bond compared to the N-glycosidic bond. The synthesis of such analogues from L-xylofuranose derivatives would lead to novel enantiomeric C-nucleosides with potentially interesting pharmacological profiles. mdpi.com

Synthesis of Complex Glycomolecules and Nucleoside Analogues from 1,2,3,5 Tetra O Acetyl β L Xylofuranose

Preparation of L-Xylofuranosyl Nucleosides and Nucleotides

The synthesis of nucleosides and nucleotides from 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is a cornerstone of its application. These L-enantiomers of naturally occurring nucleosides are of significant interest due to their potential as antiviral and anticancer agents. The general approach involves the glycosylation of a nucleobase with the activated xylofuranose (B8766934) derivative.

The synthesis of purine (B94841) L-xylofuranosides from 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose typically involves a condensation reaction between the sugar and a silylated purine base, such as adenine (B156593) or guanine (B1146940) derivatives. This reaction is generally promoted by a Lewis acid catalyst. While specific examples starting directly from 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose are not extensively detailed in readily available literature, the analogous synthesis using D-xylofuranose derivatives provides a well-established precedent. For instance, the condensation of 1:2:3:5-tetra-O-acetyl-D-xylofuranose with theophylline (B1681296) and adenine has been successfully achieved.

In a related synthesis of modified L-nucleosides, 4'-thio-L-xylofuranosyl purine nucleosides have been prepared as potential anticancer agents. This synthesis underscores the adaptability of L-xylose-derived scaffolds in creating novel purine nucleoside analogues. The key step often involves the coupling of a versatile sugar intermediate with the desired purine moiety.

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
1,2,3,5-Tetra-O-acetyl-β-L-xylofuranoseSilylated Purine BaseLewis Acid (e.g., TMSOTf)Purine L-Xylofuranoside
L-Xylofuranose derivativePurine MoietyGlycosylation PromotersModified Purine L-Xylofuranoside

The synthesis of pyrimidine (B1678525) L-xylofuranosides follows a similar strategy to that of their purine counterparts. A silylated pyrimidine base, such as cytosine, uracil, or thymine (B56734), is reacted with 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose in the presence of a suitable promoter.

A notable example in the broader context of L-nucleoside synthesis is the preparation of L-enantiomers of 4'-thioarabinofuranosyl pyrimidine nucleosides, which originates from D-xylose. nih.gov In this multi-step synthesis, D-xylose is converted into a key 1,4-anhydro-L-4-thioarabitol intermediate. nih.gov This intermediate is then subjected to a Pummerer rearrangement and subsequent glycosylation with silylated pyrimidine bases like thymine and N4-acetylcytosine to yield the target L-nucleosides. nih.gov This demonstrates a viable pathway from a related pentose (B10789219) sugar to L-pyrimidine nucleosides.

Starting MaterialKey IntermediateNucleobaseProduct
D-xylose1,4-anhydro-L-4-thioarabitolSilylated Thymineβ-L-4'-Thioarabinofuranosyl thymine
D-xylose1,4-anhydro-L-4-thioarabitolSilylated N4-acetylcytosineβ-L-4'-Thioarabinofuranosyl cytosine

The development of modified L-nucleoside analogues is a burgeoning area of research, driven by the quest for compounds with improved biological activity and stability. 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose serves as a valuable scaffold for introducing modifications at various positions of the sugar ring.

Recent research has focused on the synthesis of 3'-modified xylofuranosyl nucleosides. For example, D-xylofuranosyl nucleoside analogues with alkylthio and glucosylthio substituents at the C3'-position have been prepared and evaluated for their antiviral activity against RNA viruses. nih.gov These syntheses often employ radical-mediated reactions on exomethylene sugar precursors. nih.gov

Furthermore, carbocyclic analogues of xylofuranosylpurine nucleosides have been synthesized and tested for their antitumor activity. acs.org These analogues replace the furanose ring oxygen with a methylene (B1212753) group, a modification known to impart resistance to enzymatic degradation. The general mechanisms of action for many nucleoside analogues involve the inhibition of DNA or RNA synthesis, acting as chain terminators or through lethal mutagenesis. nih.gov

Modification StrategyTargetPotential Application
Substitution at C3'3'-Thio-xylofuranosyl nucleosidesAntiviral agents
Carbocyclic ring formationCarbocyclic xylofuranosyl nucleosidesAntitumor agents
Introduction of heteroatoms (e.g., Sulfur)4'-Thio-L-xylofuranosyl nucleosidesAnticancer agents

Construction of Oligosaccharide Structures and Glycoconjugates for Chemical Biology Studies

The chemical synthesis of oligosaccharides and glycoconjugates is essential for advancing our understanding of their biological roles. ox.ac.uk 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be converted into a glycosyl donor, which can then be coupled with a suitable glycosyl acceptor to form a disaccharide. This process can be repeated to build up complex oligosaccharide chains. The stereoselective formation of glycosidic bonds is a major challenge in this field. nih.gov

Enzymatic and chemoenzymatic approaches are also employed for the synthesis of xylo-oligosaccharides. rsc.orgmdpi.com For instance, glycosynthases, which are engineered glycosidases, can catalyze the formation of oligosaccharides from glycosyl fluoride (B91410) donors without the risk of hydrolysis. researchgate.netnih.gov These methods have been used to produce xylo-oligosaccharides with defined lengths and linkages. researchgate.netnih.gov

Glycoconjugates, such as glycoproteins and glycolipids, are crucial components of cell surfaces and are involved in numerous biological processes. nih.gov The synthesis of glycoconjugates often involves the coupling of a carbohydrate moiety, derived from a precursor like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, to a protein or lipid backbone. nih.gov

Design and Synthesis of Xylofuranose-Based Carbohydrate Mimetics

Carbohydrate mimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are valuable tools in drug design and for probing carbohydrate-protein interactions. nih.gov 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be chemically transformed into various carbohydrate mimetics.

One important class of carbohydrate mimetics is sugar amino acids, where a hydroxyl group or the anomeric carbon is replaced by an amino group. These can be incorporated into peptides to create glycopeptide mimetics. Another class includes imino sugars, where the ring oxygen is replaced by a nitrogen atom. The synthesis of amino sugar and imino sugar derivatives has been accomplished starting from keto-sugars derived from D-xylose. nih.gov These syntheses involve reactions such as the Henry reaction, hydrogenation, and nucleophilic additions. nih.gov

The design of xylofuranose-based mimetics often focuses on creating stable analogues that are resistant to enzymatic cleavage while retaining the key interactions necessary for biological activity.

Advanced Spectroscopic and Chromatographic Methods for Characterization in Synthetic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Analysis of Anomeric Configuration and Acetyl Proton Resonances

The ¹H NMR spectrum provides critical information regarding the proton environment within the molecule. The anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant (J-value) are indicative of the stereochemistry at the anomeric center (C-1). In the case of the β-anomer of a furanose ring, the anomeric proton typically appears as a singlet or a small doublet, due to the dihedral angle with the proton at C-2 being close to 90 degrees.

The acetyl groups, introduced to protect the hydroxyl functionalities, give rise to characteristic singlet signals in the upfield region of the spectrum, typically between δ 2.0 and 2.2 ppm. guidechem.com The integration of these signals relative to the sugar backbone protons confirms the presence of the four acetyl groups.

Table 1: Representative ¹H NMR Data for 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (CDCl₃) chemicalbook.com (This data is for the D-ribofuranose isomer and serves as a close approximation for the L-xylofuranose title compound)

Proton AssignmentChemical Shift (δ, ppm)
H-16.17
H-25.35
H-35.35
H-44.38
H-5a, H-5b4.33, 4.15
Acetyl Protons2.14, 2.11, 2.10, 2.08

¹³C NMR for Carbon Skeleton and Acetyl Group Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose will produce a distinct signal. The anomeric carbon (C-1) is typically found in the downfield region, often between δ 95 and 105 ppm. The remaining ring carbons (C-2, C-3, C-4, and C-5) resonate in the intermediate region of the spectrum. The carbonyl carbons of the four acetyl groups appear significantly downfield, generally in the range of δ 169-171 ppm, while the methyl carbons of the acetyl groups are found in the upfield region, around δ 20-21 ppm. nist.gov

As with the proton data, specific ¹³C NMR data for the L-xylofuranose derivative is not present in the provided search results. However, the data for 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose provides a reliable reference.

Table 2: Representative ¹³C NMR Data for 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (CDCl₃) guidechem.comchemicalbook.com (This data is for the D-ribofuranose isomer and serves as a close approximation for the L-xylofuranose title compound)

Carbon AssignmentChemical Shift (δ, ppm)
C-1~98
C-2, C-3, C-4~70-80
C-5~63
Carbonyl (C=O)~169-171
Methyl (CH₃)~20-21

Two-Dimensional NMR Techniques (COSY, HSQC) for Complete Assignment

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically those on adjacent carbons (³J-coupling). sdsu.eduresearchgate.net In the COSY spectrum of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, cross-peaks would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and the H-5 protons. This allows for the tracing of the proton connectivity throughout the furanose ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons to which they are attached. sdsu.eduresearchgate.net Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the signals in the crowded regions of both the ¹H and ¹³C NMR spectra. For instance, the anomeric proton signal can be directly correlated to the anomeric carbon signal, confirming their assignments. Similarly, each of the other ring protons can be linked to its corresponding carbon.

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances in 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be achieved, thus confirming its covalent structure and stereochemistry.

Mass Spectrometry (MS) Techniques for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose (C₁₃H₁₈O₉, Molecular Weight: 318.28 g/mol ), MS serves to confirm the molecular formula and provides insights into the connectivity of the molecule. scbt.com

Upon ionization, the molecule will generate a molecular ion peak ([M]⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). The accurate mass measurement of this ion by high-resolution mass spectrometry (HRMS) can confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum is characteristic of the compound's structure. For acetylated sugars, common fragmentation pathways involve the loss of acetyl groups (as acetic acid, 60 Da, or ketene, 42 Da) and cleavage of the glycosidic bond. The fragmentation of the furanose ring itself can also lead to a series of characteristic daughter ions. Analysis of these fragments helps to piece together the structure of the original molecule. While a specific mass spectrum for 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is not provided in the search results, the fragmentation of related furanone structures derived from xylose has been studied, indicating complex rearrangement pathways. youtube.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Anomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, HPLC is primarily used to assess its purity and to determine the ratio of the α and β anomers that may be present after a synthetic procedure. chemicalbook.com

The separation is typically achieved using a reversed-phase column. The choice of mobile phase, often a mixture of acetonitrile (B52724) and water, can be optimized to achieve baseline separation of the anomers and any impurities. sielc.comhelixchrom.com Detection can be accomplished using a variety of detectors, with ultraviolet (UV) detection being common if the molecule possesses a chromophore, or more universally, with an evaporative light scattering detector (ELSD) or a mass spectrometer.

A synthetic procedure for the related 1,2,3,5-Tetra-O-acetyl-L-ribofuranose reports the use of HPLC to determine the α/β anomer ratio, which was found to be 6/94, demonstrating the utility of this technique in quantifying stereoisomeric mixtures. chemicalbook.com

Other Chromatographic and Spectroscopic Methods (e.g., Optical Rotation, Infrared Spectroscopy)

Optical Rotation

As a chiral molecule, 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose is optically active, meaning it will rotate the plane of plane-polarized light. nih.gov The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. The sign of the rotation (+ for dextrorotatory, - for levorotatory) and its magnitude are dependent on the compound, the solvent, the temperature, and the wavelength of the light used. nist.gov For L-sugars, the rotation is often, but not always, levorotatory. The specific rotation of the corresponding D-isomer, 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, has been reported as -11.4° (c = 10 in chloroform), which suggests that the L-enantiomer would have a specific rotation of +11.4° under the same conditions. sigmaaldrich.com However, it is important to note that xylofuranose (B8766934) and ribofuranose are diastereomers, and their optical rotations are not simply opposite. The measurement of the specific rotation provides a valuable quality control parameter to confirm the enantiomeric identity of the synthesized compound.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, strong absorption bands characteristic of the acetyl groups would be prominent. A strong stretching vibration for the carbonyl (C=O) groups is expected around 1740-1750 cm⁻¹. rsc.org The C-O stretching of the ester linkages would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹. nist.gov The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the complete acetylation of all hydroxyl groups. The complex pattern of bands in the fingerprint region is unique to the molecule and can be used for identification by comparison with a reference spectrum. nih.gov

Emerging Research Frontiers and Future Prospects in Glycoscience

Advancements in Stereoselective Synthesis of L-Xylofuranose Derivatives

The biological function of carbohydrates is exquisitely dependent on their three-dimensional structure, making stereocontrol the central challenge in carbohydrate synthesis. The synthesis of furanosides, particularly those with a 1,2-cis configuration, is notoriously difficult due to the flexibility of the five-membered ring and the challenge of controlling the approach of the glycosyl acceptor to the anomeric center.

Recent advancements have focused on the use of conformationally restricted glycosyl donors to enforce a specific ring conformation, thereby directing the stereochemical outcome of the glycosylation. For instance, installing a rigid bicyclic protecting group, such as a 2,3-O-xylylene group, across the furanose ring can lock the molecule into a conformation that preferentially exposes one face of the anomeric carbon to the incoming acceptor. nih.govacs.org This strategy has been successfully employed in the synthesis of α-D-xylofuranosides, and the principles are directly applicable to the synthesis of their L-enantiomers. nih.gov Computational studies have supported these findings, suggesting that the protecting group pre-organizes the electrophilic intermediate into a conformation that favors the formation of the desired α-glycoside (a 1,2-cis product). nih.govacs.org

The choice of glycosyl donor, promoter, and reaction conditions are all critical variables that must be optimized to achieve high stereoselectivity. Thioglycosides are commonly used as glycosyl donors due to their stability and tunable reactivity. Activation of these donors is often achieved using a combination of reagents, such as N-iodosuccinimide (NIS) and a catalytic amount of a thiophilic Lewis acid like silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.govacs.org The synthesis of L-xylofuranose derivatives, starting from precursors like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, leverages these advanced strategies to build stereochemically defined oligosaccharides for biological investigation.

Donor TypeAcceptorPromoter/ActivatorKey StrategyOutcomeReference
2,3-O-Xylylene-protected thioglycosidePrimary AlcoholNIS / AgOTfConformational restrictionHigh α-selectivity (1,2-cis) nih.govacs.org
2,3-O-Xylylene-protected thioglycosideSecondary Alcohol (e.g., mannopyranoside)NIS / TMSOTfConformational restrictionExcellent α-selectivity (>17.7:1) nih.gov
Acetylated ThioglycosideThiophenolVariousDonor-dependent glycosylationMixture of α/β products nih.gov
Trichloroacetimidate (B1259523)4-cyanothiophenol-Donor-dependent glycosylationRatio of α/β depends on conditions nih.gov

Exploration of Novel Glycosylation Methodologies for Complex Structures

Beyond controlling the stereochemistry of a single glycosidic bond, a major goal of modern glycoscience is the assembly of complex, multi-unit glycan structures. This requires a toolbox of robust and orthogonal glycosylation methodologies. Strategic approaches such as the "armed-disarmed" and "active-latent" principles allow for the sequential activation of different glycosyl donors in a single reaction vessel, streamlining the synthesis of oligosaccharides. glycoforum.gr.jp In these methods, electron-withdrawing protecting groups (disarming) on one donor make it less reactive than a similar donor with electron-donating groups (arming).

Other powerful strategies include:

Orthogonal Strategy: Employs glycosyl donors with leaving groups that can be activated under mutually exclusive conditions, allowing for precise control over the glycosylation sequence. glycoforum.gr.jp

Programmable One-Pot Synthesis: Uses a series of building blocks with finely tuned reactivity, allowing for a predetermined sequence of glycosylations to occur in a single pot by simply adding reagents in a specific order. glycoforum.gr.jp

Enzymatic Synthesis: Leverages glycosyltransferases, the enzymes that nature uses to build glycans. These catalysts offer near-perfect stereochemical and regiochemical control but can be limited by their substrate specificity and availability. nih.gov

A significant recent finding relevant to methodologies using the title compound is the discovery of artificial cysteine S-glycosylation. Research has shown that per-O-acetylated monosaccharides, such as 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, can react non-enzymatically with cysteine residues in proteins. nih.gov This finding is critical, as it can compromise the results of metabolic labeling experiments that use acetylated sugar analogs, and it underscores the need for careful selection of protecting group strategies and the use of unacetylated sugars where appropriate to avoid such artifacts. nih.gov

Rational Design of Xylofuranose-Based Molecular Probes for Chemical Biology Investigations

Molecular probes are indispensable tools for studying the role of glycans in biological processes. tocris.com These probes are typically designed with two key components: a recognition element that mimics a natural carbohydrate and a reporter group (e.g., a fluorescent dye, a biotin (B1667282) tag, or a photo-reactive group) for detection or capture. nih.govthermofisher.com L-xylofuranose derivatives, synthesized from precursors like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, can serve as the recognition element to probe the function of proteins that bind L-xylose-containing glycans.

Key types of carbohydrate-based molecular probes include:

Photoaffinity Probes: These probes incorporate a photo-activatable group, such as a diazirine or benzophenone. nih.govnih.gov Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks the probe to any nearby binding partners, allowing for their identification and characterization. nih.gov This technique is powerful for capturing even weak or transient glycan-protein interactions in situ. nih.gov

Metabolic Probes: In a technique called metabolic glycoengineering, cells are fed unnatural sugar analogs that have been modified with a bioorthogonal chemical handle, such as an azide (B81097) or an alkyne. tocris.comuni-konstanz.de Cellular enzymes process these analogs and incorporate them into glycans. The chemical handle can then be selectively reacted with a complementary reporter molecule, enabling the visualization or enrichment of newly synthesized glycans. uni-konstanz.de

Fluorescent Probes: Direct conjugation of a fluorescent dye, like a BODIPY, to a carbohydrate creates a probe that can be used to visualize the uptake and localization of the carbohydrate within cells using fluorescence microscopy. rsc.org

Probe TypeKey Feature / Reporter GroupApplicationPrincipleReference
Photoaffinity Probe Diazirine, Benzophenone, Aryl AzideIdentifying glycan-binding proteinsUV activation creates a reactive species that covalently crosslinks to interacting proteins for capture and identification. nih.govnih.gov
Metabolic Probe Azide, AlkyneVisualizing or isolating newly synthesized glycansA modified sugar is metabolically incorporated into glycans, and the bioorthogonal handle is then tagged with a reporter. tocris.comuni-konstanz.de
Activity-Based Probe Enzyme-activated trapping deviceProfiling enzyme activity in complex mixturesThe probe is designed to be activated by a specific enzyme, leading to covalent labeling of the active catalyst. acs.org
Fluorescent Probe BODIPY, Alexa FluorImaging glycan uptake and localizationA fluorescent dye is directly attached to the carbohydrate to track its movement and position within cells or tissues. rsc.orgthermofisher.com

Integration with Automated Synthesis and High-Throughput Screening in Carbohydrate Library Development

The complexity of carbohydrate synthesis has historically limited the availability of diverse glycan structures for biological screening. However, the integration of automated synthesis with high-throughput screening (HTS) is revolutionizing the discovery of new carbohydrate-based drugs and biological tools. rsc.orgnih.gov

Automated Glycan Assembly (AGA) platforms, first developed in the early 2000s, have dramatically accelerated the synthesis of oligosaccharides. glycoforum.gr.jprsc.org These systems adapt the principles of solid-phase peptide synthesis to carbohydrates, using a polymer resin to support the growing glycan chain. nih.gov This approach simplifies purification to simple filtration and washing steps, which is amenable to automation. nih.gov Building blocks derived from precursors like 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose can be designed for use in these synthesizers to rapidly generate large libraries of L-xylofuranose-containing compounds. glycoforum.gr.jp More recent innovations include automated solution-phase synthesis, which avoids some of the challenges of solid-phase chemistry, and automated enzymatic synthesis, which offers unparalleled stereocontrol. nih.govacs.org

Once a carbohydrate library is synthesized, it can be evaluated using High-Throughput Screening (HTS) . HTS employs robotic automation to test thousands of compounds in parallel for their ability to modulate a specific biological target. nih.govscienceopen.com For example, a library of L-xylofuranose derivatives could be screened for inhibitors of a bacterial glycosyltransferase or for compounds that block viral entry into host cells. ku.ac.ae The development of robust, miniaturized assays in 384-well or 1536-well plate formats is essential for successful HTS campaigns, allowing for the rapid identification of "hits" from large compound collections. scienceopen.comeurofins.com This powerful combination of automated synthesis and HTS provides a systematic engine for exploring the biological functions of carbohydrates and discovering new lead compounds for drug development. nih.gov

TechnologyDescriptionKey AdvantagesKey ChallengesReference
Automated Solid-Phase Synthesis The growing glycan is attached to a polymer resin. Synthesis involves cycles of deprotection and coupling.Simplified purification; Amenable to automation.Requires large excess of expensive donors; potential for incomplete reactions. glycoforum.gr.jpnih.govrsc.org
Automated Solution-Phase Synthesis Glycosylation reactions are performed in solution, with purification by automated solid-phase extraction.More efficient use of building blocks compared to solid-phase.Requires development of specific purification tags and methods. nih.gov
Automated Enzymatic Synthesis Uses immobilized glycosyltransferases and sugar nucleotides to build glycans.Perfect stereo- and regioselectivity; reactions in aqueous buffer.Limited availability of enzymes; high cost of nucleotide sugar donors. nih.govacs.org
High-Throughput Screening (HTS) Robotic screening of large compound libraries against a biological target using miniaturized assays.Massively parallel testing; rapid identification of active compounds.Requires a robust and sensitive assay; potential for false positives/negatives. nih.govscienceopen.comku.ac.ae

Q & A

Q. What are the standard synthetic routes for 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via acetylation of protected xylofuranose derivatives. For example, 1,2-O-isopropylidene-α-L-xylofuranose can be treated with acetic anhydride in the presence of a catalyst (e.g., HCl) under controlled conditions. A critical step involves hydrolyzing the isopropylidene group using acetic acid and concentrated HCl, followed by acetylation to introduce acetyl groups at positions 1, 2, 3, and 5 . Purification via silica gel chromatography (using gradients of ethyl acetate/petroleum ether) is essential to isolate the product with >95% purity. Reaction time, temperature, and stoichiometric ratios of reagents significantly impact yield, with deviations leading to side products like partially acetylated intermediates .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Assignments focus on distinguishing acetyl group resonances (δ 1.8–2.2 ppm for CH₃) and anomeric proton signals (δ 5.0–6.0 ppm). For example, the β-L-configuration is confirmed by coupling constants (J = 3–5 Hz for furanose ring protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Used to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 318.0951 for C₁₃H₁₈O₉) .
  • TLC and HPLC : Monitor reaction progress and purity, with ethyl acetate/hexane (1:3) as a common mobile phase .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of 1,2,3,5-Tetra-O-acetyl-β-L-xylofuranose?

Single-crystal X-ray diffraction provides definitive proof of stereochemistry. For structurally related compounds (e.g., 1,2,3,5-di-O-methylene-α-D-xylofuranose), crystallographic analysis reveals bond distances (e.g., C–O bonds: 1.41–1.44 Å) and dihedral angles (e.g., 110–120° for furanose ring puckering), which correlate with β-L-configuration . Discrepancies between NMR-predicted and crystallographically observed configurations can arise from solvent effects or dynamic ring conformations, necessitating complementary techniques like circular dichroism (CD) .

Q. What experimental strategies mitigate regioselectivity challenges during acetylation?

Regioselective acetylation at the 5-position is often problematic due to steric hindrance. Strategies include:

  • Temporary protecting groups : Use benzyl or isopropylidene groups to block specific hydroxyls before acetylation .
  • Catalytic methods : DMAP (4-dimethylaminopyridine) enhances acetylation efficiency at hindered positions, as demonstrated in analogous ribofuranose syntheses .
  • Kinetic control : Lower temperatures (0–5°C) favor selective acetylation of primary hydroxyl groups .

Q. How does the compound’s stability vary under different storage and reaction conditions?

  • Thermal stability : Decomposition occurs above 80°C, with acetyl group migration observed in prolonged heating .
  • Solvent compatibility : Stable in anhydrous DCM or THF but hydrolyzes in protic solvents (e.g., methanol/water mixtures) within 24 hours .
  • Light sensitivity : UV exposure accelerates degradation; storage at -20°C in amber vials is recommended .

Data Contradiction and Methodological Challenges

Q. How should researchers address discrepancies in reported NMR data for acetylated xylofuranose derivatives?

Variations in chemical shifts (e.g., δ 2.0 vs. 2.1 ppm for acetyl groups) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or concentration effects. Cross-referencing with DEPT-135 spectra helps resolve overlapping signals. For example, reports distinct ¹³C signals for C=O groups at δ 168–172 ppm, while highlights shifts due to benzyl-protecting groups .

Q. What are the limitations of current synthetic protocols, and how can they be improved?

Key limitations include:

  • Low yields (<50%) in multi-step syntheses due to side reactions (e.g., ring-opening).
  • Scalability issues : Column chromatography is impractical for >10 g batches; switching to flash chromatography or recrystallization improves throughput .
  • Lack of in vivo data : Pharmacokinetic studies are needed to assess biomedical applicability .

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